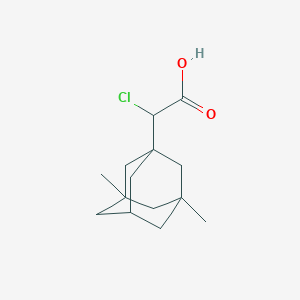
Chloro(3,5-dimethyl-1-adamantyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(3,5-dimethyl-1-adamantyl)acetic acid is a synthetic organic compound that features a unique adamantane structure. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions. The presence of the chloro and acetic acid functional groups in this compound imparts additional reactivity and potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3,5-dimethyl-1-adamantyl)acetic acid typically involves multiple steps starting from adamantane derivatives. One common method includes the chlorination of 3,5-dimethyl-1-adamantyl acetic acid using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(3,5-dimethyl-1-adamantyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of amides, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Chloro(3,5-dimethyl-1-adamantyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Chloro(3,5-dimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(1-adamantyl)acetic acid
- Chloro(3,5-dimethyl-1-adamantyl)propionic acid
- Chloro(3,5-dimethyl-1-adamantyl)butyric acid
Uniqueness
Chloro(3,5-dimethyl-1-adamantyl)acetic acid is unique due to the presence of the 3,5-dimethyl substituents on the adamantane core, which enhances its stability and reactivity compared to other adamantane derivatives. The specific positioning of these substituents can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H21ClO2 |
|---|---|
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
2-chloro-2-(3,5-dimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C14H21ClO2/c1-12-3-9-4-13(2,6-12)8-14(5-9,7-12)10(15)11(16)17/h9-10H,3-8H2,1-2H3,(H,16,17) |
Clave InChI |
RDDHNHANEPIBIO-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)
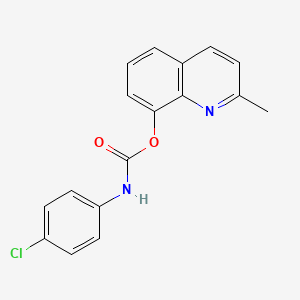
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

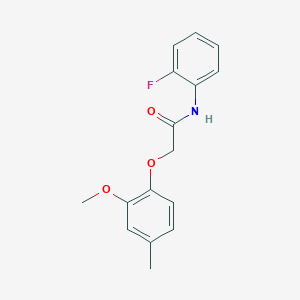
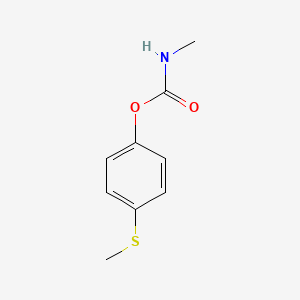
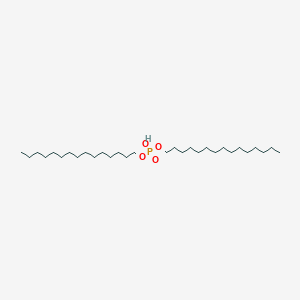
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)

